molecular formula C7H8F2N2O2 B13323979 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B13323979
M. Wt: 190.15 g/mol
InChI Key: CNCPRUJUZALAEW-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a fluorinated pyrazole derivative characterized by a difluoroacetic acid moiety attached to a 1,4-dimethylpyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers unique electronic and steric properties. The difluoro substitution at the acetic acid β-position enhances the compound’s metabolic stability and acidity compared to non-fluorinated analogs. Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole precursors and fluorinated acetylating agents.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-4-3-10-11(2)5(4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13)

InChI Key

CNCPRUJUZALAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine and α,β-unsaturated aldehydes, which undergo condensation and subsequent dehydrogenation to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions (MCRs) that allow for the efficient and rapid synthesis of complex molecular structures. These methods often utilize environmentally friendly catalysts and solvents to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, docking studies have shown that similar compounds can inhibit human Aldo-keto reductase 1C3, suggesting a potential mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be compared to related pyrazole and fluorinated acetic acid derivatives. Below is a detailed analysis:

Structural Analogues

2-(1H-Pyrazol-5-yl)acetic Acid

  • Key Differences : Lacks the 1,4-dimethyl substituents on the pyrazole ring and the difluoro group on the acetic acid.
  • Impact : Reduced steric hindrance and lower acidity (pKa ~3.5 vs. ~1.8 for the difluoro derivative), making it less suitable for applications requiring strong electron-withdrawing effects.

2,2-Difluoroacetic Acid Derivatives with Alternative Heterocycles

  • Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) .
  • Comparison :

  • Core Structure : Piperazine ring vs. pyrazole. Piperazine offers basicity and conformational flexibility, whereas pyrazole provides aromaticity and hydrogen-bonding capability.
  • Functional Groups : The Fmoc (fluorenylmethyloxycarbonyl) group in the piperazine derivative is used for temporary amine protection in peptide synthesis, unlike the methyl groups in the pyrazole compound, which enhance lipophilicity.
  • Applications : The Fmoc-piperazine derivative is specialized for solid-phase peptide synthesis, while the pyrazole-difluoroacetic acid compound may target enzyme inhibition (e.g., kinase or protease modulation).

Physicochemical Properties

Property This compound 2-(1H-Pyrazol-5-yl)acetic Acid 2-[4-(Fmoc-piperazinyl)]acetic Acid
Molecular Weight (g/mol) ~202.15 ~140.11 ~438.45
pKa ~1.8 (carboxylic acid) ~3.5 ~4.2 (piperazine NH)
LogP ~1.2 ~0.3 ~3.5 (due to Fmoc group)
Solubility Moderate in polar aprotic solvents High in water Low in water, high in DMF/DMSO

Biological Activity

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 2228725-31-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological profiles, including:

  • Antioxidant Activity : Pyrazole derivatives have been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as xanthine oxidase and α-glucosidase, which are critical in metabolic pathways related to diabetes and gout.

Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazole derivatives, including those with structural similarities to this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro.

CompoundIC50 (µM) DPPH ScavengingIC50 (µM) ABTS Scavenging
Pyrazole Derivative A45.3 ± 0.538.7 ± 0.6
Pyrazole Derivative B50.1 ± 0.740.3 ± 0.9
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Enzyme Inhibition

In vitro studies have shown that pyrazole derivatives can inhibit α-glucosidase and xanthine oxidase effectively. The inhibition constants (IC50 values) for related compounds provide insights into the potential efficacy of this compound.

EnzymeCompoundIC50 (µM)
α-GlucosidaseAcarbose72.58
Pyrazole A75.62
Pyrazole B95.85
Xanthine OxidasePyrazole A24.32
Pyrazole B10.75

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:

  • Diabetes Management : Research has indicated that compounds similar to this compound can effectively manage blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes.
    • In one study, a derivative exhibited a significant reduction in postprandial glucose levels in diabetic rats.
  • Antioxidant Applications : The antioxidant properties were assessed using different assays (DPPH and ABTS), showing that these compounds could mitigate oxidative damage in cellular models.

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